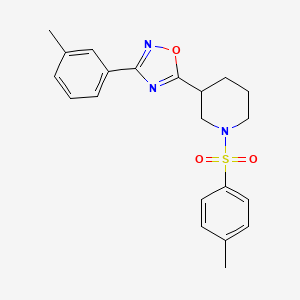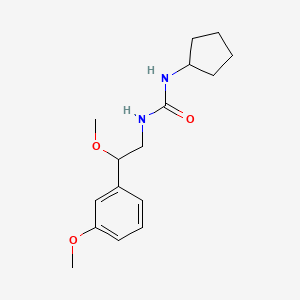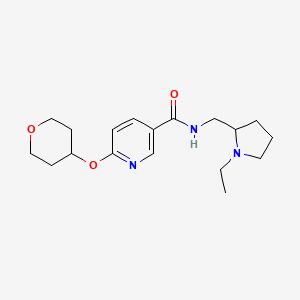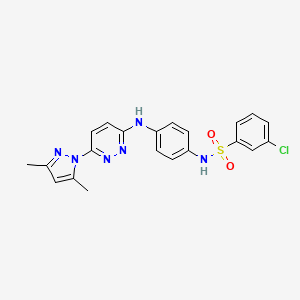
2-(5-Amino-3-methyl-1H-pyrazol-1-yl)-6,7-dichloroquinolin-8-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(5-Amino-3-methyl-1H-pyrazol-1-yl)-6,7-dichloroquinolin-8-ol, also known as DMQX, is a chemical compound that belongs to the quinoline family. It has been widely studied for its potential applications in neuroscience research, specifically in the field of glutamate receptors.
Wirkmechanismus
2-(5-Amino-3-methyl-1H-pyrazol-1-yl)-6,7-dichloroquinolin-8-ol exerts its effects by binding to the AMPA receptor and preventing the binding of glutamate, the endogenous ligand. This results in the inhibition of synaptic transmission mediated by AMPA receptors.
Biochemical and Physiological Effects
2-(5-Amino-3-methyl-1H-pyrazol-1-yl)-6,7-dichloroquinolin-8-ol has been shown to modulate various physiological processes, including learning and memory, synaptic plasticity, and neuroprotection. It has also been implicated in the pathophysiology of various neurological disorders, such as epilepsy and stroke.
Vorteile Und Einschränkungen Für Laborexperimente
2-(5-Amino-3-methyl-1H-pyrazol-1-yl)-6,7-dichloroquinolin-8-ol is a highly selective and potent antagonist of the AMPA receptor, making it a valuable tool for studying the role of these receptors in various physiological and pathological conditions. However, its use is limited by its poor solubility in water and the need for high concentrations to achieve maximal effects.
Zukünftige Richtungen
There are several potential future directions for research involving 2-(5-Amino-3-methyl-1H-pyrazol-1-yl)-6,7-dichloroquinolin-8-ol. One area of interest is the development of more potent and selective AMPA receptor antagonists for use in neuroscience research. Another area of interest is the investigation of the role of AMPA receptors in various neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, the potential therapeutic applications of AMPA receptor antagonists in these disorders are also an important area of future research.
Synthesemethoden
2-(5-Amino-3-methyl-1H-pyrazol-1-yl)-6,7-dichloroquinolin-8-ol can be synthesized through a multistep process starting from commercially available starting materials. The synthesis involves the formation of an intermediate compound, which is then subjected to a series of reactions to yield 2-(5-Amino-3-methyl-1H-pyrazol-1-yl)-6,7-dichloroquinolin-8-ol.
Wissenschaftliche Forschungsanwendungen
2-(5-Amino-3-methyl-1H-pyrazol-1-yl)-6,7-dichloroquinolin-8-ol is a potent antagonist of the AMPA subtype of glutamate receptors, which are involved in fast synaptic transmission in the brain. It has been extensively used in neuroscience research to study the role of AMPA receptors in various physiological and pathological conditions.
Eigenschaften
IUPAC Name |
2-(5-amino-3-methylpyrazol-1-yl)-6,7-dichloroquinolin-8-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Cl2N4O/c1-6-4-9(16)19(18-6)10-3-2-7-5-8(14)11(15)13(20)12(7)17-10/h2-5,20H,16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYICVKQICWVJID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)N)C2=NC3=C(C(=C(C=C3C=C2)Cl)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Cl2N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-Amino-3-methyl-1H-pyrazol-1-yl)-6,7-dichloroquinolin-8-ol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-4-(trifluoromethyl)benzenesulfonamide](/img/structure/B2511272.png)

![7-Chloro-3-[(2-chloro-3-fluorophenyl)methyl]triazolo[4,5-d]pyrimidine](/img/structure/B2511276.png)




![3-[(4-fluorobenzyl)sulfanyl]-1-phenyl-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile](/img/structure/B2511283.png)

![methyl 4-(2-(1-(3,4-dimethylphenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamido)benzoate](/img/structure/B2511287.png)



